3-Flavanol, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

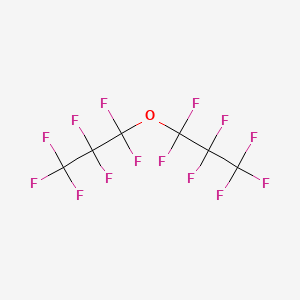

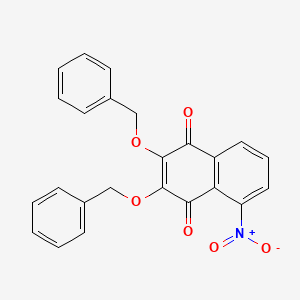

3-Flavanol, cis-: is a type of flavonoid, specifically a flavan-3-ol, which is a subgroup of flavonoids. These compounds are derivatives of flavans and possess a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton. Flavan-3-ols are structurally diverse and include a range of compounds such as catechin, epicatechin gallate, epigallocatechin, and epigallocatechin gallate . They are commonly found in various plants and play a role in plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Flavanol, cis- typically involves the reduction of anthocyanidins catalyzed by anthocyanidin reductase enzyme . Traditional extraction methods for flavonoids often use ethanol and methanol, with common extraction techniques including dipping, percolation, and reflux .

Industrial Production Methods: Industrial production of flavan-3-ols, including 3-Flavanol, cis-, often involves the extraction from natural sources such as cocoa, red wine, green tea, red grapes, berries, and apples . The bioavailability of these compounds can be influenced by food processing, cooking, digestion, and biotransformation .

Chemical Reactions Analysis

Types of Reactions: 3-Flavanol, cis- undergoes various chemical transformations such as epimerization, oxidation, polymerization, and cleavage during food processing .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and acids. For example, the oxidation of flavan-3-ols can lead to the formation of quinones, which can further react to form polymers .

Major Products: The major products formed from these reactions include oligomeric and polymeric forms of flavan-3-ols, such as proanthocyanidins .

Scientific Research Applications

Chemistry: In chemistry, 3-Flavanol, cis- is studied for its antioxidant properties and its ability to scavenge free radicals .

Biology: In biology, it is researched for its role in plant defense mechanisms and its interactions with other organisms .

Medicine: In medicine, flavan-3-ols are investigated for their potential health benefits, including cardiovascular health, neuroprotection, and anti-inflammatory effects .

Industry: In the industry, flavan-3-ols are used in the production of functional foods and nutraceuticals due to their health-promoting properties .

Mechanism of Action

The mechanism of action of 3-Flavanol, cis- involves its antioxidant activity, which includes scavenging free radicals and modulating intracellular signaling pathways . It also affects membrane fluidity and regulates cytokine release or action . These actions contribute to its protective effects against neurodegeneration and cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Flavanol, cis- include catechin, epicatechin gallate, epigallocatechin, and epigallocatechin gallate . These compounds share a similar flavan-3-ol skeleton but differ in their hydroxylation patterns and stereochemistry .

Uniqueness: The uniqueness of 3-Flavanol, cis- lies in its specific stereochemistry, which can influence its bioactivity and interactions with biological targets .

Properties

CAS No. |

116002-72-3 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2R,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |

InChI Key |

OEIJRRGCTVHYTH-UKRRQHHQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)

![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)

![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)

![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)